Methyl bis(trimethylsilyl) phosphite
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Overview
Description
Methyl bis(trimethylsilyl) phosphite is an organophosphorus compound with the molecular formula C7H21O3PSi2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its ability to act as a phosphite ligand, which makes it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl bis(trimethylsilyl) phosphite can be synthesized through the reaction of trimethylsilyl chloride with methyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl bis(trimethylsilyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to form phosphorous acid and trimethylsilanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Hydrolysis: Water or aqueous acids are typically used for hydrolysis reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Hydrolysis: Phosphorous acid and trimethylsilanol.
Scientific Research Applications
Methyl bis(trimethylsilyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of methyl bis(trimethylsilyl) phosphite involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl groups enhance the nucleophilicity of the phosphite, allowing it to participate in a wide range of reactions. The compound can also act as a ligand, coordinating with metal centers to form stable complexes .
Comparison with Similar Compounds
Bis(trimethylsilyl) phosphite: Similar in structure but lacks the methyl group.
Tris(trimethylsilyl) phosphite: Contains an additional trimethylsilyl group.
Trimethyl phosphite: Lacks the trimethylsilyl groups and has different reactivity.
Uniqueness: Methyl bis(trimethylsilyl) phosphite is unique due to the presence of both methyl and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in various chemical transformations .
Properties
CAS No. |
56666-36-5 |
---|---|
Molecular Formula |
C7H21O3PSi2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
methyl bis(trimethylsilyl) phosphite |
InChI |
InChI=1S/C7H21O3PSi2/c1-8-11(9-12(2,3)4)10-13(5,6)7/h1-7H3 |
InChI Key |
TWEVMFXSRVBEOE-UHFFFAOYSA-N |
Canonical SMILES |
COP(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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